![molecular formula C20H21N3O3 B1328713 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-71-4](/img/structure/B1328713.png)
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known for their vast array of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound was synthesized in high yield through the reaction between tryptamine and naproxen . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure, including the types of atoms in the molecule, their arrangement, and the types of chemical bonds between them .Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating cancer. The indole ring system present in this compound is known to interact with various biological targets that are relevant in oncology. Research has shown that indole derivatives can be effective in inhibiting the proliferation of cancer cells and inducing apoptosis . This compound could be explored for its efficacy against specific cancer cell lines, and its mechanism of action could be elucidated through further studies.
Antimicrobial Activity
The indole core is also associated with antimicrobial properties. It can be used to develop new treatments for bacterial and fungal infections. The compound’s ability to disrupt microbial cell walls or interfere with essential enzymes could be a promising avenue for research, especially in the face of rising antibiotic resistance .
Neurotransmitter Modulation
Indoles are known to play a role in the mammalian brain, possibly acting as neuromodulators or neurotransmitters. This compound could be investigated for its potential effects on the central nervous system, including its impact on cognition, memory, and mood regulation .
Anti-inflammatory Applications
The indole moiety is a part of many compounds with anti-inflammatory properties. This particular compound could be synthesized and tested for its ability to reduce inflammation, which is a common underlying factor in many chronic diseases .
Analgesic Effects
Given the structural similarity to known analgesics, this compound could be researched for its pain-relieving properties. It might work by inhibiting the synthesis of prostaglandins, which are involved in the sensation of pain .
Antiviral Research
Indole derivatives have shown promise as antiviral agents. This compound could be part of studies aiming to discover new treatments for viral infections, including influenza and possibly emerging viruses .
Hormone Synthesis and Regulation
Indoles are precursors to several hormones, such as melatonin and serotonin. This compound could be used to study the biosynthesis pathways of these hormones and how they can be regulated to treat related disorders .
Drug Synthesis and Design
The indole structure is a key feature in many pharmaceuticals. This compound could be used as a starting point for the design and synthesis of new drugs with improved efficacy and reduced side effects. Its versatility in chemical reactions makes it a valuable scaffold for medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives often target a variety of receptors and enzymes
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often related to their targets
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Future Directions
The future directions for research on “[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
properties
IUPAC Name |
2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(13-23(14-20(25)26)16-6-2-1-3-7-16)21-11-10-15-12-22-18-9-5-4-8-17(15)18/h1-9,12,22H,10-11,13-14H2,(H,21,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPKDNBXHQROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)
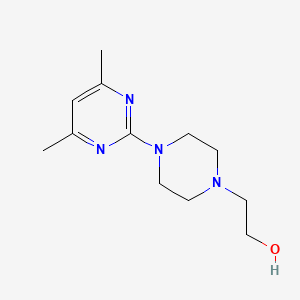
![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)
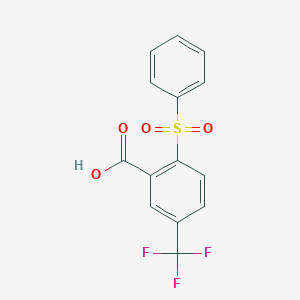
![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)
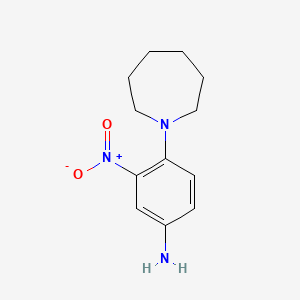
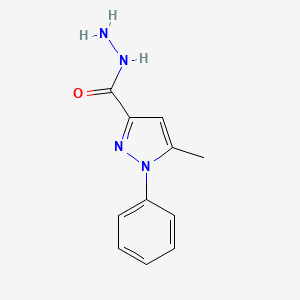
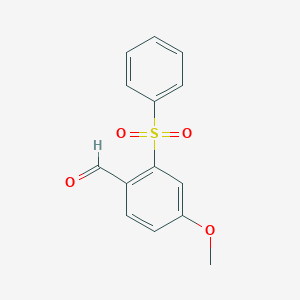
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)